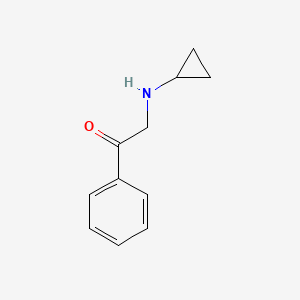

2-(Cyclopropylamino)-1-phenylethanone

Vue d'ensemble

Description

LY 54761, également connu sous le nom de 2-(cyclopropylamino)-1-phényléthanone, est un inhibiteur très puissant et discriminant utilisé principalement dans la recherche sur le cancer. Ce composé cible spécifiquement les tyrosine kinases, qui sont étroitement liées à la progression et à la propagation des tumeurs malignes. En bloquant les voies de transduction du signal, LY 54761 freine efficacement la prolifération des cellules tumorales et déclenche l'apoptose.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LY 54761 implique la réaction de la cyclopropylamine avec la 1-phényléthanone dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est réalisée à une température spécifique pour garantir la formation du produit souhaité. Le composé est ensuite purifié par cristallisation ou par d'autres méthodes appropriées pour atteindre des niveaux de pureté élevés.

Méthodes de production industrielle

La production industrielle de LY 54761 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de techniques de purification avancées pour garantir une qualité et un rendement constants. Le composé est produit sous forme de poudre solide avec une pureté supérieure à 98 %.

Analyse Des Réactions Chimiques

Types de réactions

LY 54761 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir LY 54761 en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des formes réduites de LY 54761 .

Applications de recherche scientifique

LY 54761 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Le composé est utilisé comme inhibiteur modèle dans diverses études chimiques.

Biologie : Il aide à comprendre le rôle des tyrosine kinases dans les processus cellulaires.

Médecine : LY 54761 est utilisé dans la recherche sur le cancer pour étudier ses effets sur les cellules tumorales et les voies de transduction du signal.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques et dans la découverte de médicaments.

Mécanisme d'action

LY 54761 exerce ses effets en ciblant spécifiquement les tyrosine kinases. Ces enzymes jouent un rôle crucial dans les voies de transduction du signal qui régulent la prolifération et la survie cellulaires. En inhibant ces kinases, LY 54761 perturbe les voies de signalisation, conduisant à l'inhibition de la croissance des cellules tumorales et à l'induction de l'apoptose.

Applications De Recherche Scientifique

LY 54761 is extensively used in scientific research, particularly in the following fields:

Chemistry: The compound is used as a model inhibitor in various chemical studies.

Biology: It helps in understanding the role of tyrosine kinases in cellular processes.

Medicine: LY 54761 is employed in cancer research to study its effects on tumor cells and signal transduction pathways.

Industry: The compound is used in the development of new therapeutic agents and in drug discovery.

Mécanisme D'action

LY 54761 exerts its effects by specifically targeting tyrosine kinases. These enzymes play a crucial role in the signal transduction pathways that regulate cell proliferation and survival. By inhibiting these kinases, LY 54761 disrupts the signaling pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

LY 51641 : Un autre inhibiteur de tyrosine kinase aux propriétés similaires.

Moclobémide : Un inhibiteur de la monoamine oxydase avec des cibles différentes mais des effets inhibiteurs similaires.

Toloxatone : Un autre inhibiteur de la monoamine oxydase utilisé dans la recherche.

Unicité de LY 54761

LY 54761 se distingue par sa grande puissance et sa spécificité dans le ciblage des tyrosine kinases. Sa capacité à inhiber efficacement la prolifération des cellules tumorales et à induire l'apoptose en fait un composé précieux dans la recherche sur le cancer.

Activité Biologique

2-(Cyclopropylamino)-1-phenylethanone, also known as LY 54761, is a compound that has garnered attention in pharmaceutical research due to its significant biological activity as a tyrosine kinase inhibitor . This article explores its synthesis, biological activity, and potential applications in cancer therapy and other medical fields.

Chemical Structure and Synthesis

The molecular formula of this compound is CHN. The synthesis typically involves the reaction of cyclopropylamine with 1-phenylethanone under controlled conditions, often utilizing catalysts to optimize yield and purity. The purification process usually includes crystallization techniques to isolate the final product.

This compound functions primarily by inhibiting tyrosine kinases, which are critical in various signaling pathways associated with cell proliferation and survival, particularly in cancer cells. By blocking these pathways, the compound can induce apoptosis in malignant cells and reduce tumor cell proliferation.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the proliferation of specific cancer cell lines. For instance, studies have shown that it significantly reduces the growth of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The unique electronic properties and rigid conformation of this compound contribute to its biological efficacy. Its structure allows for enhanced binding to target enzymes, which is crucial for its inhibitory activity against tyrosine kinases .

Applications in Cancer Therapy

The primary application of this compound lies in its potential as a targeted therapy for cancer. By selectively inhibiting specific tyrosine kinases involved in tumor growth, it offers a promising avenue for developing effective cancer treatments with reduced side effects compared to traditional chemotherapies .

Potential in Other Medical Research Areas

Beyond oncology, this compound may have implications in neurodegenerative diseases and metabolic disorders due to its biological activity. The selectivity of this compound suggests it could be beneficial in minimizing off-target effects in various therapeutic contexts.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in experimental settings:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of U937 cell proliferation with no cytotoxicity observed on normal cells. |

| Study B | Showed effective blocking of specific signaling pathways related to cancer cell survival. |

| Study C | Investigated binding affinity towards various tyrosine kinases, confirming high selectivity for targeted inhibition. |

These findings underline the compound's potential as a lead candidate for further development in targeted therapies.

Propriétés

IUPAC Name |

2-(cyclopropylamino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYDQVGGIRXHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171485 | |

| Record name | LY 54761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18381-60-7 | |

| Record name | LY 54761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 54761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.